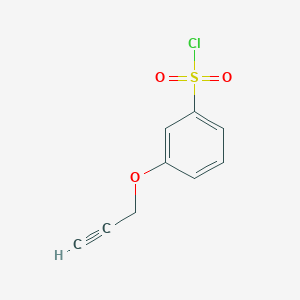

3-(丙-2-炔-1-氧基)苯磺酰氯

概述

描述

3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride is a chemical compound with potential applications in organic synthesis, material science, and pharmaceutical chemistry. It is part of a broader class of compounds known for their reactivity and versatility in forming complex molecular structures. The compound's interest lies in its unique functional groups, which allow for a variety of chemical reactions and transformations.

Synthesis Analysis

The synthesis of related benzenesulfonyl chloride compounds typically involves the reaction of sulfonamide or sulfonamide derivatives with chlorosulfonic acid, leading to sterically hindered isomeric forms. These processes are characterized by specific crystalline structures and involve intricate reaction mechanisms that include interactions such as hydrogen bonds (L. Rublova et al., 2017).

Molecular Structure Analysis

The molecular and electronic structure of benzenesulfonyl chloride derivatives has been extensively studied, revealing detailed insights into their crystallography and quantum-chemical properties. These studies show how molecular crystals are organized and highlight the importance of hydrogen bonding and electronic structure in determining the compounds' physical and chemical behaviors (L. Rublova et al., 2017).

Chemical Reactions and Properties

Benzenesulfonyl chloride derivatives participate in various chemical reactions, demonstrating a range of reactivities depending on their structural features. For example, they can undergo substitution reactions in aqueous solutions, which are influenced by their stereo-chemical characteristics (L. Rublova et al., 2017). Such reactions are critical for further chemical modifications and applications in synthesis.

科学研究应用

化学空间探索和合成应用

3-(Prop-2-yn-1-yloxy)苯磺酰氯及相关的苯磺酰氯是合成多样化化学结构中至关重要的中间体。例如,由固定化的初级胺和硝基苯磺酰氯制备的聚合物支持的苯磺酰胺已被用作各种化学转化中的关键中间体,包括产生多种特权骨架的不寻常重排。这些化合物通过固相合成促进了化学空间的探索,提供了通往各种化学实体的途径(Fülöpová & Soural, 2015)。

保护基化学和选择性去保护

在另一项研究中,炔丙氧羰氯,一种相关化合物,被用来保护氨基醇和氨基酚中的羟基和氨基官能团。这项工作突显了炔丙基和相关苯磺酰氯衍生物在保护基化学中的实用性,特别是对正交保护策略。这些策略对于复杂分子的逐步合成至关重要,允许以受控方式选择性去保护官能团(Ramesh, Bhat, & Chandrasekaran, 2005)。

高级有机转化

苯磺酰氯衍生物也是高级有机转化中的关键试剂。使用(多)卤代苯磺酰氯作为偶联试剂的钯催化脱磺基芳基化展示了这些试剂在促进杂环芳基化中的多功能性。这种方法提供了一步访问(多)卤代取代的双(杂)芳基的途径,展示了苯磺酰氯在现代合成化学中的重要性(Skhiri et al., 2015)。

新颖合成途径

此外,苯磺酰氯已被用于合成钯催化的噻吩直接芳基化的新异构体。这个过程突显了苯磺酰氯在提供β-芳基化噻吩的区域选择性访问中的作用,进一步扩展了这些化合物在创造复杂有机分子中的合成效用(Yuan & Doucet, 2014)。

属性

IUPAC Name |

3-prop-2-ynoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3S/c1-2-6-13-8-4-3-5-9(7-8)14(10,11)12/h1,3-5,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTAKWRETNDIHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=CC=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2496366.png)

![3-[(3-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(4-Fluorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2496374.png)

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2496378.png)

![2-[(4-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2496382.png)

![6-[(3-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2496384.png)